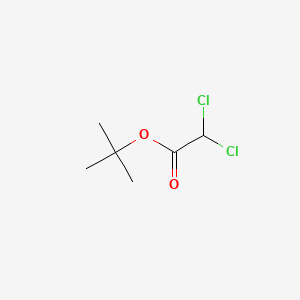

tert-butyl 2,2-dichloroacetate

説明

Contextual Significance of Halogenated Acetate Derivatives in Organic Chemistry

Halogenated organic compounds are of paramount importance in the landscape of modern chemistry, playing a crucial role in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties, including lipophilicity, conformation, and metabolic stability. These modifications can profoundly impact a molecule's biological activity, often enhancing its efficacy and pharmacokinetic profile.

Within this class, halogenated acetate derivatives serve as versatile building blocks in organic synthesis. Their utility stems from the reactivity conferred by the halogen substituents. For instance, chloroacetate esters are valuable precursors in various synthetic transformations. A notable example is the use of tert-butyl chloroacetate in the Darzens condensation, a classic method for constructing α,β-epoxy esters (glycidic esters). These products are important intermediates that can be converted into aldehydes or ketones with an extended carbon skeleton, a common strategy in the synthesis of complex molecules like pharmaceuticals. mdpi.comwikipedia.org Dichloroacetate esters, such as methyl 2,2-dichloroacetate, function as effective alkylating agents, enabling the construction of more elaborate molecular architectures essential for developing new drugs and agricultural products. wikipedia.org The presence of two chlorine atoms further activates the molecule for a range of chemical transformations.

Structural Features and Core Reactivity Principles of Dichloroacetate Esters

The reactivity of dichloroacetate esters is directly linked to their distinct structural features. The presence of two electron-withdrawing chlorine atoms on the α-carbon has a pronounced effect on the molecule. This inductive effect makes the α-proton acidic and polarizes the carbon-chlorine (C-Cl) bonds, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes dichloroacetate esters valuable reagents in a variety of chemical reactions. wikipedia.org

One of the most significant applications of this reactivity is in the Darzens condensation. wikipedia.org In this reaction, a base removes the acidic α-proton from the dichloroacetate ester to form an enolate. This nucleophile then attacks a ketone or aldehyde, leading to a halohydrin intermediate which subsequently undergoes intramolecular nucleophilic substitution to form an epoxide ring. wikipedia.org Tert-butyl 2,2-dichloroacetate is specifically used in this context to react with ketones, in the presence of a strong base like potassium tert-butoxide, to yield α-chloro-α,β-epoxy esters. researchgate.net This reaction provides a powerful method for the stereoselective synthesis of highly functionalized epoxides, which are versatile intermediates in organic synthesis.

Furthermore, under certain conditions, dichloroacetate esters can serve as precursors to dichlorocarbene (:CCl2), a highly reactive intermediate. The thermal decomposition, or pyrolysis, of this compound is one such reaction that proceeds via a unimolecular, first-order process. Dichlorocarbene can then participate in various cycloaddition reactions, further highlighting the synthetic utility of its parent ester.

The ester functional group itself also undergoes characteristic reactions, such as hydrolysis (solvolysis), which can be influenced by external factors like the solvent system and the application of ultrasound. wikipedia.org The reactivity of dichloroacetate esters is also harnessed in radical reactions. For example, they can undergo addition reactions to olefins catalyzed by transition metal complexes like dichlorotris(triphenylphosphine)ruthenium(II).

Emerging Research Frontiers for this compound

While this compound is a valuable synthetic tool, much of the emerging research focuses on the biological activity of the dichloroacetate (DCA) moiety itself. DCA has garnered significant attention as an investigational drug for its potential to treat various diseases by modulating cellular metabolism. researchgate.netnih.gov

A primary area of investigation is cancer therapy. nih.govmdpi.comnih.gov Many cancer cells exhibit altered metabolism, favoring glycolysis over the more efficient oxidative phosphorylation, a phenomenon known as the Warburg effect. Dichloroacetate has been shown to inhibit pyruvate dehydrogenase kinase (PDK), an enzyme that suppresses the pyruvate dehydrogenase (PDH) complex. researchgate.netnih.gov By inhibiting PDK, DCA reactivates the PDH complex, shifting glucose metabolism from glycolysis back to oxidative phosphorylation. nih.gov This metabolic reprogramming can lead to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells. nih.govuran.ua Consequently, a major research frontier involves the design and synthesis of novel DCA derivatives and hybrid molecules with improved potency and selectivity as anticancer agents. mdpi.comuran.uaacs.org

Another significant research avenue is the treatment of metabolic disorders, particularly congenital mitochondrial diseases like pyruvate dehydrogenase complex deficiency and the associated lactic acidosis. tandfonline.comnih.govclinicaltrials.gov By stimulating the PDH complex, DCA can help restore normal mitochondrial function and alleviate the buildup of lactate. nih.gov Clinical trials have investigated the efficacy and safety of DCA for these conditions. nih.govclinicaltrials.gov The compound has also shown potential neuroprotective effects by targeting metabolic dysregulation in various nervous system diseases. tandfonline.com

In this context, this compound primarily serves as a key starting material and building block. Its role in the Darzens reaction and other synthetic transformations allows chemists to construct complex molecules that may incorporate the biologically active dichloroacetate feature or other functionalities for therapeutic development. researchgate.netnii.ac.jp The ongoing exploration of DCA's therapeutic potential continues to drive the demand for versatile reagents like this compound in medicinal chemistry and drug discovery. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 49653-47-6 |

| Molecular Formula | C6H10Cl2O2 |

| Molecular Weight | 185.05 g/mol |

| Boiling Point | 182.6°C at 760 mmHg |

| Density | 1.199 g/cm³ |

Data sourced from chemsrc.comnih.govncats.io

Table 2: Overview of Key Reactions Involving Dichloroacetate Esters

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Darzens Condensation | Ketone/Aldehyde, Base (e.g., KOtBu) | α,β-Epoxy Ester | wikipedia.orgresearchgate.net |

| Radical Addition | Olefin, Ru(II) catalyst | γ-dichloro-α,β-unsaturated ester | |

| Hydrolysis | Water, (Ultrasound) | Dichloroacetic Acid | wikipedia.org |

| Pyrolysis | Heat | Dichlorocarbene Precursor | N/A |

Esterification Strategies Involving Dichloroacetic Acid and tert-Butanol Precursors

Direct esterification involves the reaction of dichloroacetic acid with tert-butanol. This process requires overcoming the equilibrium limitations of the reaction, typically by removing the water byproduct or using a catalyst.

The classic Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst, is a primary method for synthesizing esters. chemguide.co.uk For this compound, this involves heating dichloroacetic acid with tert-butanol, typically with a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk However, the use of tertiary alcohols like tert-butanol presents challenges due to their propensity to undergo elimination in acidic, heated conditions, leading to the formation of isobutylene.

To favor esterification, specific catalysts and conditions are employed. Studies on similar systems, such as the esterification of chloroacetic acid, have explored various catalysts. For instance, zinc methanesulfonate has been shown to be an effective catalyst for the esterification of chloroacetic acid with isopropanol. researchgate.net Similarly, heteropolyacids, such as tungstophosphoric acid supported on mesoporous silica like SBA-15, have demonstrated high activity and reusability in the esterification of monochloroacetic acid with n-butanol. researchgate.net Such solid acid catalysts could offer a pathway to mitigate side reactions and simplify product purification. A patent for the synthesis of tert-butyl chloroacetate describes a process where chloroacetic acid is reacted with isobutene gas in the presence of a strong acid ion-exchange resin, which could be an analogous route for the dichloro-variant. google.com

Table 1: Examples of Acid Catalysts in Chloroacetate Esterification

| Catalyst System | Reactants | Key Findings |

|---|---|---|

| Sulfuric Acid | Carboxylic Acid + Alcohol | Standard, but can cause side reactions with tertiary alcohols. chemguide.co.uk |

| Zinc Methanesulfonate | Chloroacetic Acid + Isopropanol | Demonstrates good catalytic activity for α-halo acids. researchgate.net |

| SBA-15 Supported Tungstophosphoric Acid | Monochloroacetic Acid + n-Butanol | High esterification rate (>98%) and catalyst stability. researchgate.net |

This table is generated based on data for related chloroacetate esters as precedents.

To drive the esterification equilibrium toward the product, dehydrating agents can be used to remove the water formed during the reaction. Dicyclohexylcarbodiimide (DCC) is a well-known agent for this purpose, particularly in laboratory-scale synthesis. googleapis.com Other dehydrating agents mentioned in the synthesis of different tert-butyl esters include phosphorus oxychloride, various sulfonyl chlorides, and orthosilicates. google.com The use of a dehydrating agent can often allow for milder reaction conditions, which is beneficial when using a sensitive substrate like tert-butanol. For example, in one patented method, phosphorus oxychloride is used with pyridine to facilitate the formation of dimethyl 5-tert-butylisophthalate from its corresponding acid and methanol. google.com

Transesterification Pathways for this compound

Transesterification is an alternative route where an existing ester is transformed into another. This could involve reacting a simple ester of dichloroacetic acid, such as methyl or ethyl 2,2-dichloroacetate, with tert-butanol in the presence of a catalyst. Borane catalysts, specifically B(C₆F₅)₃, have been reported for the transesterification of various tert-butyl esters under mild conditions. rsc.org Another study describes a PCl₃-mediated conversion of tert-butyl esters into other esters, which proceeds through the in-situ formation of an acid chloride intermediate. researchgate.net This method could potentially be applied in reverse, by reacting a simple dichloroacetate ester with tert-butanol.

Synthesis of Related Dichloroacetate and Chloroacetate Esters as Precedents

The synthesis of esters from α-halo-carboxylic acids is a well-established field, providing valuable precedents for the preparation of this compound. wikipedia.org

α-Halo-carboxylic acids can be esterified using general methods, but their reactivity can be influenced by the halogen substituent. wikipedia.org The Hell-Volhard-Zelinsky reaction, for instance, involves the α-halogenation of a carboxylic acid using reagents like PBr₃ and Br₂, which simultaneously converts the acid to an acid bromide, a highly reactive intermediate for esterification. chemistrysteps.comvanderbilt.edujove.com While this is primarily a halogenation method, it underscores the utility of activating the carboxylic acid group. Direct esterification of α-halo acids with alcohols is common, with catalysts chosen to optimize yield and minimize side reactions. researchgate.netresearchgate.net

A highly effective and common two-step method for producing esters, especially from sterically hindered alcohols, involves the conversion of the carboxylic acid to an acyl halide. libretexts.org Dichloroacetic acid can be converted to its highly reactive derivative, dichloroacetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org

The resulting dichloroacetyl chloride then reacts readily with tert-butanol. libretexts.orgorgoreview.com This reaction is typically vigorous and may be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to act as a catalyst and to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.orgorgoreview.com This approach avoids the harsh conditions and equilibrium limitations of direct acid-catalyzed esterification. chemguide.co.uk The steric hindrance of the tert-butyl alcohol can slow the reaction compared to primary or secondary alcohols, but the high reactivity of the acyl chloride generally ensures the reaction proceeds to completion. orgoreview.com A study on the synthesis of N-dichloroacetyl derivatives demonstrated the successful reaction of dichloroacetyl chloride with amino acid esters in the presence of triethylamine. cdnsciencepub.comcdnsciencepub.com Another general method for ester synthesis from acyl chlorides involves solid-liquid phase transfer catalysis, which can produce esters in excellent yields. tandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dichloroacetic acid |

| tert-Butanol |

| Sulfuric acid |

| Hydrogen chloride |

| Isobutylene |

| Chloroacetic acid |

| Zinc methanesulfonate |

| Isopropanol |

| Tungstophosphoric acid |

| n-Butanol |

| tert-Butyl chloroacetate |

| Isobutene |

| Dicyclohexylcarbodiimide (DCC) |

| Phosphorus oxychloride |

| Pyridine |

| Dimethyl 5-tert-butylisophthalate |

| Methanol |

| Methyl 2,2-dichloroacetate |

| Ethyl 2,2-dichloroacetate |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |

| PCl₃ (Phosphorus trichloride) |

| PBr₃ (Phosphorus tribromide) |

| Br₂ (Bromine) |

| Dichloroacetyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| N-dichloroacetyl-DL-serine |

An exploration of advanced methodologies for the synthesis of halogenated esters reveals a landscape of innovative techniques designed to enhance efficiency, yield, and process safety. This article focuses on the synthetic pathways leading to this compound, a halogenated ester, with a specific emphasis on advanced methods such as reactive distillation and phase-transfer catalysis. These techniques offer significant advantages over traditional batch processes, particularly in managing reaction equilibria and facilitating reactions in multiphase systems.

特性

IUPAC Name |

tert-butyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRKRMAFDGZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197953 | |

| Record name | 1,1-Dimethylethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49653-47-6 | |

| Record name | 1,1-Dimethylethyl 2,2-dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49653-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,2-dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 2,2-DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC9M9H46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Tert-butyl 2,2-dichloroacetate

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The presence of two chlorine atoms on the α-carbon significantly influences the reactivity of tert-butyl 2,2-dichloroacetate. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and also render the α-protons (if any were present) acidic. However, in the case of this compound, the primary reactivity at the halogenated carbon center involves the generation of a carbanion, which can then participate in nucleophilic substitution reactions.

A notable example is the vicarious nucleophilic substitution (VNS) reaction. In this process, this compound reacts with nitroarenes in the presence of a strong base, such as potassium tert-butoxide. The base abstracts a proton from the α-carbon, which might seem counterintuitive as there are no protons directly on the dichlorinated carbon. However, it is the carbanion of a related species that is formed. The reaction generates α-chloronitrobenzylic carbanions that can then react with other electrophiles. For instance, in a one-pot synthesis, these carbanions react with aldehydes to form oxiranes in a highly diastereoselective manner, a process that combines VNS with a Darzens-type reaction. thieme-connect.comresearchgate.netresearchgate.net

Ester Hydrolysis Kinetics and Proposed Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and the study of its kinetics provides valuable insights into reaction mechanisms. The hydrolysis of dichloroacetate esters, including the tert-butyl variant, can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis Pathways of Carboxylic Esters

The acid-catalyzed hydrolysis of carboxylic esters typically proceeds through an AAC2 mechanism, which stands for acid-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (tert-butanol in this case) yields the carboxylic acid (2,2-dichloroacetic acid). perlego.comchemistrysteps.com

For esters with two chloro-substituents, the acid-catalyzed hydrolysis can occur simultaneously by both the AAC2 and AAC3 mechanisms. researchgate.net The AAC3 mechanism involves a termolecular transition state. The presence of the bulky tert-butyl group in this compound might also favor an AAL1 mechanism under certain conditions, where the initial step is the unimolecular cleavage of the bond between the ester oxygen and the tert-butyl group to form a stable tert-butyl carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis Pathways of Dichloroacetate Esters

Base-catalyzed hydrolysis of esters, also known as saponification, is generally an irreversible process. chemistrysteps.com For dichloroacetate esters, this reaction follows a BAC2 mechanism, where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. acs.org The departure of the alkoxide (tert-butoxide) leads to the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. chemistrysteps.com The hydrolysis of ethyl dichloroacetate has been shown to be catalyzed by general bases and follows the Brønsted catalysis law. acs.org Similar behavior is expected for this compound.

Role of Water Autoionization in Hydrolysis Mechanisms

In neutral hydrolysis, water acts as both the nucleophile and a proton-transferring agent. acs.org The autoionization of water provides both H+ and OH- ions, which can participate in the hydrolysis mechanism. The neutral hydrolysis of esters like ethyl dichloroacetate shows a decreased rate in deuterium oxide, suggesting that water is involved in proton transfer in the rate-determining step. acs.org The pH at which the neutral and base-catalyzed hydrolysis reactions contribute equally can be determined from the neutral (kN) and base-catalyzed (kB) rate constants and the autoionization constant of water (Kw). viu.ca Studies on the neutral hydrolysis of p-nitrophenyl dichloroacetate in aqueous tert-butyl alcohol have highlighted the effects of solvent structural integrity on the reaction rates. acs.org

Reactions with Diverse Organic Reagents and Substrates

Reactivity with Activated Aromatic Systems, e.g., Nitroarenes

As mentioned in Section 3.1, this compound is a key reagent in the vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes. thieme-connect.comresearchgate.netresearchgate.net This reaction provides a powerful method for the C-H functionalization of electron-deficient aromatic rings. The reaction is typically carried out in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethylformamide (DMF). The initially formed α-chloronitrobenzylic carbanions are versatile intermediates that can be trapped with various electrophiles. thieme-connect.comresearchgate.netresearchgate.net

For example, the reaction of a nitroarene and this compound in the presence of potassium tert-butoxide, followed by the addition of an aldehyde, leads to the formation of oxiranes. thieme-connect.com This one-pot process demonstrates the utility of this compound in constructing complex molecular architectures from simple starting materials.

Table of Reaction Conditions for VNS Reaction

| Reactants | Base | Solvent | Temperature | Product |

|---|

Data sourced from a study on the one-pot synthesis of oxiranes. thieme-connect.com

Condensation Reactions with Active Methylene Compounds

While direct Knoevenagel-type condensations involving the dichloromethyl group of this compound are not extensively documented, the broader class of dichloroacetates and related β-dicarbonyl compounds are pivotal in condensation reactions for synthesizing heterocyclic systems. These reactions often involve active methylene compounds or their synthetic equivalents. A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, where the core structure is built through condensation. nih.govrsc.org

For instance, 5-aminopyrazoles, which possess nucleophilic amino groups and reactive ring positions, can undergo condensation with dicarbonyl compounds or their equivalents to form the pyrimidine ring. In a chemoselective process, the reaction between isoflavones and 3-aminopyrazole can yield different isomers of diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions (microwave irradiation vs. conventional heating). nih.gov Another powerful method involves an iodine-catalyzed three-component reaction of amino pyrazoles, chalcones, and diselenides to produce functionalized 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org The mechanism involves an initial Michael addition followed by cyclization and aromatization, highlighting the role of condensation in constructing the heterocyclic core. rsc.orgresearchgate.net

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Isoflavone, 3-Aminopyrazole | Microwave Irradiation or Conventional Heating | 5,6-Diaryl- or 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

| Amino Pyrazoles, Chalcones, Diaryl Diselenides | Iodine (I₂) Catalyst | 3-Selenylated Pyrazolo[1,5-a]pyrimidines | rsc.org |

Radical-Initiated Chemical Transformations and Degradation Processes

The presence of two chlorine atoms on the α-carbon makes this compound susceptible to radical-initiated reactions, which are crucial in understanding its environmental fate and degradation pathways. These processes often begin with hydrogen atom abstraction by highly reactive species. researchgate.netnih.gov

Hydrogen Atom Abstraction Mechanisms by Reactive Species

The degradation of dichloroacetates in aqueous or atmospheric environments is often initiated by reactive oxygen species, particularly the hydroxyl radical (•OH). researchgate.netresearchgate.net The reaction mechanism involves the abstraction of the sole hydrogen atom from the α-carbon (-CHCl₂) to form a dichloroalkyl radical. researchgate.net

Reaction: CHCl₂COO-R + •OH → •CCl₂COO-R + H₂O

Theoretical studies on the analogous methyl dichloroacetate (MDCA) confirm that hydrogen abstraction from the -CHCl₂ group is the most favorable pathway, with a significantly lower energy barrier compared to other potential reactions like Cl-atom abstraction. researchgate.net The resulting alkyl radical is the primary intermediate that undergoes further transformations. researchgate.net

Another potential site for hydrogen abstraction is the tert-butyl group. Studies on the atmospheric oxidation of tert-butyl ethers show that •OH radicals can abstract hydrogen atoms from the methyl groups of the tert-butyl moiety, although abstraction from carbon atoms adjacent to an ether oxygen is generally more favorable. researchgate.net In the case of this compound, while abstraction from the α-carbon is dominant, the tert-butyl group remains a possible, albeit less likely, reaction site. researchgate.netresearchgate.net

| Site on this compound | Abstraction Reaction | Relative Likelihood | Reference |

|---|---|---|---|

| α-Carbon (-CHCl₂) | -CHCl₂ + •OH → -•CCl₂ + H₂O | High (Kinetically Favorable) | researchgate.net |

| tert-Butyl Group (-C(CH₃)₃) | -CH₃ + •OH → -•CH₂ + H₂O | Low (Higher Bond Dissociation Energy) | researchgate.net |

Formation and Fate of Oxidized Volatile Organic Compounds (OVOCs)

Following the initial hydrogen abstraction, the resulting dichloroalkyl radical undergoes a series of reactions, leading to the formation of various oxidized volatile organic compounds (OVOCs) and eventual mineralization. researchgate.net In aqueous solutions, studies on dichloroacetic acid (DCAA) show that degradation proceeds through several intermediates. researchgate.netconicet.gov.ar

The primary radical (•CCl₂COO-R) can react with oxygen to form a peroxy radical, which subsequently decomposes. The degradation pathway involves dechlorination and oxidation, producing intermediates such as monochloroacetic acid, glyoxylic acid, oxalic acid, and formic acid. researchgate.net Ultimately, these intermediates are mineralized to inorganic products like chloride ions (Cl⁻) and carbon dioxide (CO₂). researchgate.netconicet.gov.ar

If radical reactions occur on the tert-butyl portion of the ester, analogous pathways to the degradation of methyl tert-butyl ether (MTBE) would be expected. researchgate.net This could lead to products like tert-butyl formate and formaldehyde, though this is considered a minor pathway for dichloroacetate esters. researchgate.netresearchgate.net

| Product | Origin | Reference |

|---|---|---|

| Monochloroacetic Acid | Dechlorination of Dichloroacetyl Group | researchgate.net |

| Oxalic Acid | Oxidation of Dichloroacetyl Group | researchgate.net |

| Formic Acid | Oxidation of Dichloroacetyl Group | researchgate.netconicet.gov.ar |

| Chloride Ions (Cl⁻) | Final Mineralization Product | researchgate.netconicet.gov.ar |

| Carbon Dioxide (CO₂) | Final Mineralization Product | researchgate.net |

Role of this compound as a Synthetic Intermediate

The dichloroacetate functional group is a valuable precursor in organic synthesis. The tert-butyl ester, in particular, offers specific solubility and reactivity properties, and the tert-butyl group can be removed under acidic conditions. Dichloroacetate esters serve as key building blocks for a variety of molecules, including complex heterocyclic structures and other functionalized compounds. nih.govresearchgate.netcolab.ws

A prominent use is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov These compounds are of significant interest in medicinal chemistry, with derivatives showing activity as potent PI3Kδ inhibitors for treating inflammatory diseases like asthma or as casein kinase 2 (CK2) inhibitors for cancer therapy. nih.govbiorxiv.org The synthesis often involves the cyclization of 5-aminopyrazoles with a β-dicarbonyl compound or a synthetic equivalent, where the dichloroacetate moiety can be part of the precursor that forms the pyrimidine ring. researchgate.net

Furthermore, the reactivity of the C-Cl bonds allows for nucleophilic substitution. For example, ethyl dichloroacetate reacts with sodium azide to form ethyl 2,2-diazidoacetate, an energetic material and a precursor for other nitrogen-containing compounds. colab.ws This demonstrates the utility of the dichloroacetate scaffold for introducing other functional groups. Derivatives of dichloroacetate have also been synthesized and evaluated as potential anticancer agents, further highlighting the role of this chemical motif as a starting point for drug discovery. researchgate.net

| Target Compound Class | Synthetic Utility | Potential Application | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Core scaffold formation via cyclocondensation | Kinase Inhibitors (Anti-inflammatory, Anticancer) | nih.govbiorxiv.org |

| Geminal Diazides | Nucleophilic substitution of chlorine atoms | Precursors to energetic materials and N-heterocycles | colab.ws |

| Dichloroacetamide Derivatives | Amide bond formation | Anticancer Agents | researchgate.net |

Q & A

Basic: What synthetic methods are recommended for preparing tert-butyl 2,2-dichloroacetate, and how does the tert-butyl group influence reaction efficiency?

The tert-butyl ester of 2,2-dichloroacetic acid is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2,2-dichloroacetyl chloride with tert-butanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The tert-butyl group enhances steric hindrance, reducing unwanted side reactions like hydrolysis during synthesis. However, this bulky group may also slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Advanced: How do α-chloro substituents affect the thermal stability and pyrolysis kinetics of tert-butyl esters?

Pyrolysis studies of tert-butyl esters reveal that α-chloro substituents significantly accelerate decomposition rates. For example, this compound pyrolyzes ~9 times faster than tert-butyl acetate due to electron-withdrawing effects of chlorine atoms, which stabilize the transition state via charge delocalization. Experimental determination of rate constants (e.g., using gas chromatography or mass spectrometry to monitor product formation) shows a linear correlation between the number of α-chloro groups and decomposition rates. At 650 K, rate constants for tert-butyl acetate, α-chloroacetate, and α,α-dichloroacetate are 496 × 10⁻³, 1925 × 10⁻³, and 4430 × 10⁻³ s⁻¹, respectively .

Advanced: What experimental strategies can resolve contradictions in reported pyrolysis rate constants for tert-butyl esters?

Discrepancies in pyrolysis data (e.g., tert-butyl acetate rates ranging from 243 × 10⁻³ to 615 × 10⁻³ s⁻¹ at 650 K) arise from variations in experimental setups (e.g., static vs. flow reactors) or impurities. To address this, researchers should:

- Standardize reaction conditions (temperature, pressure, inert atmosphere).

- Use high-purity substrates validated by NMR or HPLC.

- Employ multiple analytical techniques (e.g., FTIR for real-time monitoring, GC-MS for product quantification).

- Recalculate literature data to a common temperature using the Arrhenius equation .

Basic: How does this compound compare to sodium 2,2-dichloroacetate (DCA) in solubility and stability?

The tert-butyl ester exhibits lower aqueous solubility (requiring organic solvents like DMSO) compared to the sodium salt (≥15.1 mg/mL in DMSO). However, the tert-butyl group enhances stability under acidic conditions, making it preferable for storage or reactions in non-polar media. In contrast, sodium DCA is hygroscopic and prone to decomposition in humid environments .

Advanced: Can this compound act as a prodrug for dichloroacetate (DCA) in metabolic studies?

Yes. The tert-butyl ester can serve as a lipophilic prodrug, improving cellular uptake compared to ionic DCA salts. In vivo, esterases hydrolyze the tert-butyl group to release bioactive DCA, which inhibits pyruvate dehydrogenase kinase, shifting metabolism from glycolysis to oxidative phosphorylation. Methodological validation includes:

- Monitoring DCA release via LC-MS in plasma or tissue homogenates.

- Comparing lactate/pyruvate ratios in cell cultures treated with the ester vs. sodium DCA .

Advanced: Why is this compound resistant to microbial dehalogenation compared to 2,2-dichloropropionate?

Microbial dehalogenases (e.g., from Methylobacterium spp.) preferentially act on linear aliphatic substrates like 2,2-dichloropropionate, cleaving C-Cl bonds via SN2 mechanisms. The tert-butyl group creates steric hindrance, blocking enzyme active sites. Experimental confirmation involves:

- Incubating the ester with dehalogenase-positive cultures.

- Measuring chloride ion release (e.g., ion chromatography) and comparing to controls .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for vapor protection.

- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.

- Avoid drainage disposal; collect waste in sealed containers for incineration.

- Conduct regular fume hood airflow checks to minimize inhalation risks .

Advanced: How does this compound function as a ligand in coordination chemistry?

The dichloroacetate moiety can coordinate to metal ions (e.g., Ca²⁺, Mn²⁺) via its oxygen atoms, forming stable complexes. For example, in a calcium-manganese chain compound, 2,2-dichloroacetate bridges metal centers, confirmed by X-ray crystallography and magnetic susceptibility measurements. Synthesis involves mixing the ester with metal salts in a polar aprotic solvent (e.g., acetonitrile) under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。